Rantidine HCL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

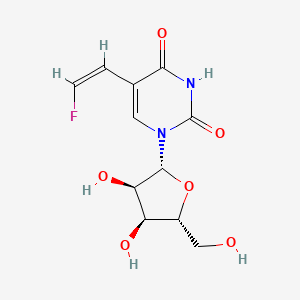

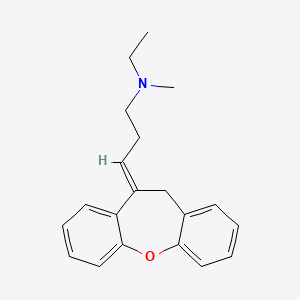

Ranitidine hydrochloride is a histamine H2-receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid production . Ranitidine was discovered in England in 1976 and came into commercial use in 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranitidine hydrochloride can be synthesized through various methods. One common method involves the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . Another method involves the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to ranitidine by condensation with furyl alcohol or furfuryl mercaptan .

Industrial Production Methods

In industrial settings, ranitidine hydrochloride is often produced through the inotropic gelation method to prepare alginate microspheres incorporating polymers such as ethyl cellulose, sodium carboxymethyl cellulose, HPMC, and carbopol . The resulting drug-loaded microspheres exhibit spherical rigidity after cross-linking with a 10% w/v calcium chloride solution .

Chemical Reactions Analysis

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis .

Common Reagents and Conditions

Hydrolysis: Under strongly acidic or alkaline conditions, ranitidine hydrochloride can undergo hydrolytic cleavage.

Oxidation: Ranitidine can be oxidized using reagents such as hydrogen peroxide.

Photolysis: Ranitidine degrades in the presence of light, particularly under UV irradiation.

Major Products

The major products formed from these reactions include various degradation products, such as nitroso compounds from photolysis and hydrolytic cleavage products .

Scientific Research Applications

Ranitidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used in studies involving reaction kinetics and photochemistry.

Biology: Employed in research on histamine receptors and their role in gastric acid secretion.

Medicine: Widely used in the treatment of gastrointestinal conditions such as ulcers and GERD.

Industry: Utilized in the formulation of sustained-release and floating drug delivery systems to enhance bioavailability

Mechanism of Action

Ranitidine hydrochloride reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors on gastric parietal cells . This binding inhibits the action of histamine, leading to a decrease in gastric acid secretion. The process involves the inhibition of histamine binding to the H2 receptor, which in turn reduces the production of gastric acid .

Comparison with Similar Compounds

Ranitidine hydrochloride is often compared with other H2-receptor antagonists such as famotidine and cimetidine .

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, safety, and fewer drug interactions compared to cimetidine. it has been withdrawn from many markets due to concerns about potential carcinogenic impurities .

Properties

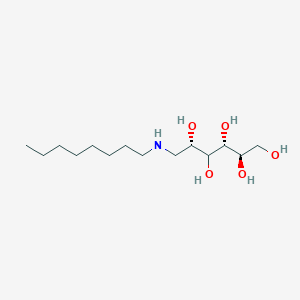

Molecular Formula |

C12H21ClN4O3S |

|---|---|

Molecular Weight |

336.84 g/mol |

IUPAC Name |

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

InChI Key |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)